molecular formula C23H15FO6 B2708949 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate CAS No. 637751-63-4

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate

Cat. No. B2708949
CAS RN: 637751-63-4
M. Wt: 406.365
InChI Key: CEBFOVGUZUZRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromen-7-yl core, followed by the introduction of the methoxyphenoxy and 2-fluorobenzoate groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromen-7-yl group would form a bicyclic structure, while the methoxyphenoxy and 2-fluorobenzoate groups would add additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The ether linkage in the methoxyphenoxy group could potentially be cleaved under acidic conditions, while the ester linkage in the 2-fluorobenzoate group could be hydrolyzed under both acidic and basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific functional groups present would all influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Transformation Mechanisms in Anaerobic Environments

Studies utilizing analogues similar to 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate have explored the anaerobic transformation of phenolic compounds. Genthner, Townsend, and Chapman (1989) investigated the transformation of phenol to benzoate via para-carboxylation in an anaerobic, phenol-degrading consortium, identifying the accumulation of fluorobenzoic acids from fluorophenol transformations, which elucidates the pathway of phenol degradation under anaerobic conditions (Genthner, Townsend, & Chapman, 1989).

Synthesis and Chemical Reactions

Planchenault, Dhal, and Robin (1995) reported on the use of redox couples in fluoro acid medium for the oxidative coupling of bisbenzocyclooctadiene lignan precursors, which is relevant for synthetic applications involving complex molecular frameworks similar to the compound (Planchenault, Dhal, & Robin, 1995).

Fluorescent Probes for Sensing Applications

Tanaka, Kumagai, Aoki, Deguchi, and Iwata (2001) developed fluorescent probes based on structures including elements of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate for sensing magnesium and zinc cations, demonstrating the compound's potential in developing sensitive and selective fluorescent sensors for metal ions (Tanaka et al., 2001).

Nucleic Acid Synthesis

Mishra and Misra (1986) utilized a protective group strategy involving elements similar to 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate for the synthesis of oligodeoxyribonucleotide, highlighting the compound's utility in nucleic acid chemistry and potential applications in genetics and biotechnology (Mishra & Misra, 1986).

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. If it shows promising biological activity, for example, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FO6/c1-27-18-8-4-5-9-19(18)30-21-13-28-20-12-14(10-11-16(20)22(21)25)29-23(26)15-6-2-3-7-17(15)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBFOVGUZUZRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.